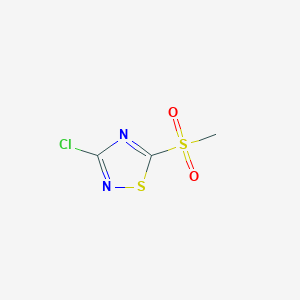

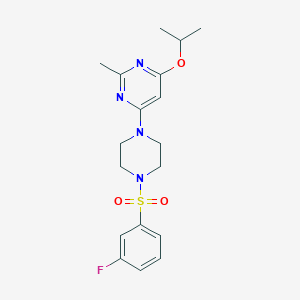

![molecular formula C19H14N2OS2 B2964476 N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 1798546-23-2](/img/structure/B2964476.png)

N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide” is likely a synthetic organic compound. It contains a thiazole group, which is a ring structure that includes nitrogen and sulfur atoms . Thiazole derivatives have been studied for their potential anticancer activity .

Synthesis Analysis

While the specific synthesis process for this compound is not available, thiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as IR, 1H-NMR, and MS spectral data . The presence of the thiazole group would be indicated by specific peaks in the NMR and IR spectra .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the melting point can be determined experimentally, and the presence of specific functional groups can be confirmed using IR spectroscopy .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Biological Activities Thiophene derivatives have been explored for their potential in heterocyclic synthesis, leading to compounds with varied biological activities. For example, studies have shown the synthesis of thiophene derivatives that exhibit promising activities as cholinesterase inhibitors, highlighting their potential in treating neurodegenerative diseases like Alzheimer's (Kausar et al., 2021). Similarly, thiophene compounds have been synthesized with potential diuretic activity, offering insights into renal function modulation (Yar & Ansari, 2009).

Antimicrobial and Antipathogenic Potentials Thiophene derivatives have also demonstrated significant antimicrobial and antipathogenic activities, suggesting their utility in developing new antimicrobial agents. Notably, certain thiophene compounds have shown activity against Pseudomonas aeruginosa and Staphylococcus aureus, bacteria known for their biofilm-forming capabilities and resistance to conventional antibiotics (Limban et al., 2011).

Chemical Stability and Inhibition Mechanisms The structural modification of thiophene derivatives has been studied for enhancing chemical stability and understanding inhibition mechanisms, such as in the case of human leukocyte elastase inhibitors. This research is crucial for developing stable and potent therapeutic agents (Gütschow et al., 1999).

Anticancer Activities Thiophene derivatives have also been evaluated for their anticancer activities, with some compounds showing moderate to excellent activity against various cancer cell lines. This underscores the potential of thiophene compounds in oncology, providing a foundation for future anticancer drug development (Ravinaik et al., 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to cause DNA damage and exhibit anticancer activity through various mechanisms of action .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Análisis Bioquímico

Biochemical Properties

The thiazole ring in N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide plays a significant role in its biochemical properties. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant drugs

Cellular Effects

Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide may influence cell function in a variety of ways.

Molecular Mechanism

The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This suggests that N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide may interact with other biomolecules through electrostatic interactions.

Metabolic Pathways

Thiazole derivatives are known to interact with a variety of enzymes and cofactors .

Propiedades

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c1-12-20-16(11-23-12)14-7-3-4-8-15(14)21-19(22)18-10-13-6-2-5-9-17(13)24-18/h2-11H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHHEPSJKVBXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2964393.png)

![Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate](/img/structure/B2964395.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)

![4-[(Pyridin-3-ylmethyl)thio]aniline](/img/structure/B2964415.png)